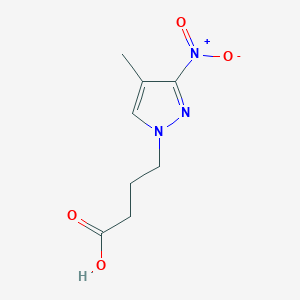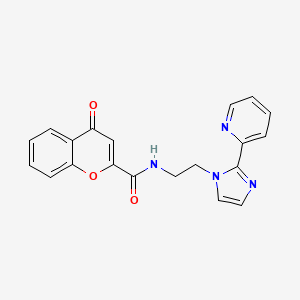
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Docking Studies and Anticancer Activity
A study on chromeno[4,3-b]pyridine derivatives, which share structural similarities with 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4H-chromene-2-carboxamide, highlighted their design, synthesis, and application in breast cancer research. These compounds underwent docking studies, computational ADME, and Lipinski's analysis, followed by molecular docking and binding energy assessments to evaluate their anticancer activities, particularly against breast cancer cell lines such as MCF-7. The oxolone moiety was identified as a crucial feature for effective interaction, with certain compounds showing high activity towards the breast cancer cell line. This study emphasizes the potential of similar compounds in cancer therapeutics (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Synthesis of Imidazo[1,2-a]pyridines
Another research explored the synthesis of imidazo[1,2-a]pyridines, achieved via a tandem three-component reaction using microwave irradiation, showcasing the method's high chemo- and regioselectivity. This strategy's attractiveness lies in its efficiency and selectivity, providing a pathway to synthesize compounds related to this compound with potential applications in various fields of medicinal chemistry (Ming Li, Tengfei Li, Kelong Zhao, Mingda Wang, L. Wen, 2013).
Crystallographic and Structural Analysis
The structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, closely related to the chemical of interest, provided insights into their crystallographic properties. This research described the crystallization behavior, anti-rotamer conformation about the C-N bond, and the amide O atom's positional relationship with the pyran ring's O atom. Understanding these structural characteristics can be vital for the rational design of new compounds with enhanced biological or chemical properties (J. Reis, A. Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).
Antimicrobial and Antioxidant Activities
Research on the synthesis and microbial activity of novel 3-methyl-2-pyrazolin-5-one derivatives, which are structurally related to the compound , assessed their antibacterial and antifungal properties. These compounds demonstrated considerable activity against bacterial and fungal strains, indicating the potential of structurally similar compounds in developing new antimicrobial agents (M. S. Mostafa, N. M. El-Salam, O. Alothman, 2013).
Properties
IUPAC Name |
4-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-16-13-18(27-17-7-2-1-5-14(16)17)20(26)23-10-12-24-11-9-22-19(24)15-6-3-4-8-21-15/h1-9,11,13H,10,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBFVQKCQNOESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
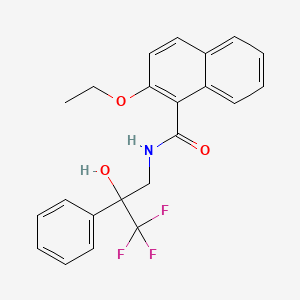
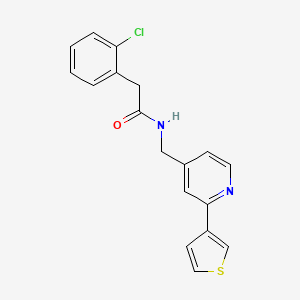

![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)
![3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2722943.png)
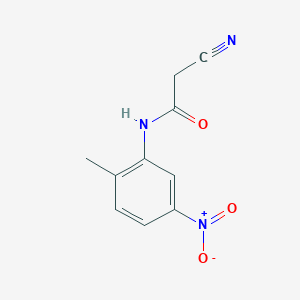

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)
![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)
![N-(3-chlorophenyl)-N'-[3-methyl-1,3-thiazol-2(3H)-yliden]urea](/img/structure/B2722949.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2722951.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2722952.png)
